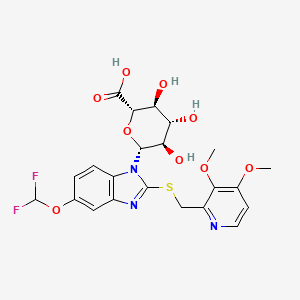

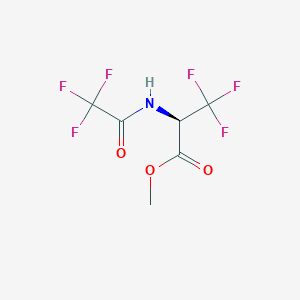

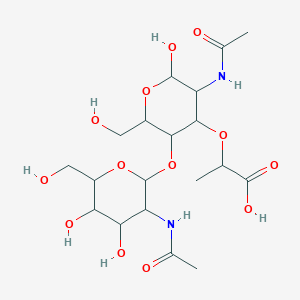

Pantoprazole sulfide-B-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pantoprazole is a proton pump inhibitor (PPI) widely studied for its efficacy in reducing gastric acid secretion. It belongs to the class of substituted benzimidazoles, which inhibit the gastric H+/K(+)-ATPase enzyme, essential for acid secretion in the stomach. The compound's effectiveness and safety profile have made it a subject of extensive research in the context of acid-related gastrointestinal disorders (Kromer, 1995).

Synthesis Analysis

The synthesis of pantoprazole involves complex chemical reactions, aiming to produce a compound free from sulfone impurities. An improved single-pot process has been developed to achieve high purity and yield, demonstrating the compound's intricate synthesis pathway (Mathad et al., 2004).

Molecular Structure Analysis

Pantoprazole's molecular structure is characterized by its benzimidazole core, which is crucial for its mechanism of action. The crystal structure of pantoprazole sodium sesquihydrate has been solved, revealing layers in the bc-plane and coordination spheres for sodium ions, demonstrating the complexity of its molecular structure (González et al., 2020).

Chemical Reactions and Properties

Pantoprazole undergoes acid-induced conversion to its active sulfenamide form, which covalently binds to the gastric H+/K(+)-ATPase enzyme, inhibiting acid secretion. This transformation is critical for its function as a proton pump inhibitor and highlights its chemical reactivity and properties under physiological conditions (Shin et al., 1993).

Physical Properties Analysis

The physical characterization of pantoprazole sodium hydrates has identified multiple crystal forms, with studies on polymorphism and pseudopolymorphism providing insights into the compound's physical stability and behavior under different conditions (Zupančič et al., 2005).

Chemical Properties Analysis

The chemical properties of pantoprazole, including its stability and interaction with cytochrome P450 enzymes, differ from those of other proton pump inhibitors. These differences may influence its tissue selectivity and safety profile, underscoring the importance of understanding the chemical properties of pantoprazole in detail (Kromer, 1995).

Wissenschaftliche Forschungsanwendungen

Improved Production Processes

Research has led to the development of improved and single-pot processes for the production of Pantoprazole, substantially free from sulfone impurity. These processes aim at enhancing the purity and yield of Pantoprazole, highlighting its importance in medical applications and the need for high-quality production methods (Mathad et al., 2004).

Analytical and Characterization Techniques

Several studies have focused on the validation of analytical methods, such as chiral liquid chromatography-tandem mass spectrometry, for determining Pantoprazole and its enantiomers in biological samples. These methods are crucial for investigating the stereoselective pharmacokinetics of Pantoprazole (Chen et al., 2012).

Enteric Delivery Systems

The instability of Pantoprazole under acidic conditions necessitates the development of enteric delivery systems. Research in this area has led to the preparation of Pantoprazole-loaded microspheres using various enteric-coating polymers to protect the drug in acidic media, ensuring its effectiveness (Comoglu et al., 2008).

Corrosion Inhibition

Pantoprazole has been investigated as a corrosion inhibitor for metals in acidic solutions. The research highlights its potential application beyond pharmacology, demonstrating its ability to protect metals from corrosion in specific acidic environments (Saadawy, 2018).

Safety And Hazards

The safety data sheet for Pantoprazole sulfide-B-D-glucuronide suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

While specific future directions for Pantoprazole sulfide-B-D-glucuronide were not found in the search results, Pantoprazole, the parent compound, is widely used in the treatment of various gastrointestinal conditions, including GERD, stomach ulcers, and Zollinger-Ellison syndrome . Its efficacy and safety profile suggest that it will continue to be a valuable tool in the management of these conditions.

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F2N3O9S/c1-33-13-5-6-25-11(17(13)34-2)8-37-22-26-10-7-9(35-21(23)24)3-4-12(10)27(22)19-16(30)14(28)15(29)18(36-19)20(31)32/h3-7,14-16,18-19,21,28-30H,8H2,1-2H3,(H,31,32)/t14-,15-,16+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFATFFTNRHGJX-MQOOWTBDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2C4C(C(C(C(O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)CSC2=NC3=C(N2[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C=CC(=C3)OC(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23F2N3O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S,4S,5R,6R)-6-[5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]benzimidazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1Z)-1-Buten-1-yl]-6-methylpyridine](/img/structure/B1140500.png)

![5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione](/img/no-structure.png)

![5-Chloro-2-[(2Z)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B1140516.png)